(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Asymmetric catalysis Chiral Ligand Enantioselectivity

Sourcing chiral phenanthroline-oxazoline ligands with reproducible stereochemistry and steric bulk is a persistent bottleneck in asymmetric catalysis. (R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole directly addresses this gap with a locked (R)-configuration and a sterically demanding tert-butyl pocket that cannot be replicated by smaller substituents or the achiral parent ligand. • Delivers 80-95% ee in Ru-catalyzed hydrogenation of prochiral substrates. • Ni complexes achieve ethylene oligomerization activities up to 3.11×10⁶ g·mol⁻¹·h⁻¹. • Effective in Pd-catalyzed allylic alkylation and Cu-catalyzed Diels-Alder reactions. • Supplied at 98% purity with full analytical characterization.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
Cat. No. B8246345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
InChIInChI=1S/C19H19N3O/c1-19(2,3)15-11-23-18(22-15)14-9-8-13-7-6-12-5-4-10-20-16(12)17(13)21-14/h4-10,15H,11H2,1-3H3/t15-/m0/s1
InChIKeyVYKODZQDWPIJAL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole


(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative that incorporates a sterically demanding tert-butyl group at the 4-position and a 1,10-phenanthroline chromophore . This compound belongs to the class of phenanthroline-oxazoline ligands, which are employed as bidentate N,N-chelators for transition metals in coordination chemistry and asymmetric catalysis [1]. The (R) absolute configuration and the bulky tert-butyl substituent are the primary structural features that differentiate this ligand within its family.

Workflow
Asymmetric transition metal catalysis
Configuration
(R)-enantiomer with tert-butyl group
Key Feature
Phenanthroline-oxazoline bidentate chelator

Why Generic Substitution Fails


Simply interchanging this compound with the (S)-enantiomer, a less bulky analogue (e.g., 4-isopropyl or 4-phenyl), or the achiral parent 1,10-phenanthroline will fail to preserve the stereochemical outcome and catalytic efficiency. The (R) configuration dictates the sense of asymmetric induction, while the tert-butyl group provides a unique steric environment that cannot be replicated by smaller substituents . Furthermore, the chiral oxazoline ring is essential for transferring chirality to the metal center, a feature absent in simple phenanthroline ligands [1]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Target: (R)-tert-butyl-phenanthroline-oxazoline
Substitute: (S)-enantiomer
Opposite asymmetric induction; enantioselectivity shifts
Target: tert-butyl steric group
Substitute: Isopropyl or phenyl analogue
Altered chiral pocket; steric differentiation lost
Target: Chiral oxazoline ring
Substitute: Achiral 1,10-phenanthroline
No chirality transfer to metal center

Performance Evidence vs. Analogues


Enantiomeric Purity: (R) vs. (S)

The (R)-enantiomer is supplied with a certified purity of ≥98% , whereas the (S)-enantiomer is commonly available at 95% purity . This 3% absolute purity difference, while seemingly modest, can be critical in asymmetric catalysis where trace amounts of the opposite enantiomer can erode enantioselectivity by producing the undesired product enantiomer.

Enantiomeric Purity
Data to verify
≥98% (HPLC)
Higher purity may reduce racemic background; supports enantioselectivity reproducibility context.
(S)-enantiomer typically 95%
Asymmetric catalysis Chiral Ligand Enantioselectivity

Steric Differentiation: tert-Butyl vs. Isopropyl

The tert-butyl group provides a significantly larger steric footprint than the isopropyl substituent found in common analogues. Using Charton steric parameters (ν), the tert-butyl group has a value of 1.24, compared to 0.76 for isopropyl [1]. This steric differentiation directly influences the chiral pocket around the metal center and can enhance enantioselectivity in reactions such as allylic alkylation or Diels–Alder cycloadditions.

Steric Parameter
Class-level inference
ν = 1.24 (Charton)
Larger steric footprint may influence chiral pocket and enantioselectivity in sterically gated reactions.
vs. isopropyl analogue ν = 0.76
Ligand design Steric effect Asymmetric induction

Metal-Binding Affinity: Phenanthroline vs. Bipyridine

The 1,10-phenanthroline moiety is known to form more stable complexes with first-row transition metals (e.g., Fe, Co, Ni, Cu) compared to 2,2′-bipyridine due to its pre-organized rigid structure. For example, the log K for [Fe(phen)3]2+ is 21.3, whereas for [Fe(bpy)3]2+ it is 17.5 [1]. This ~4 orders-of-magnitude difference in binding constant suggests that the phenanthroline-oxazoline ligand will retain metal coordination under conditions where bipyridine-based ligands would dissociate.

Binding Stability
Class-level inference
log K ≈ 21.3 (phen)
Higher binding stability may support catalyst robustness and reduce ligand dissociation during extended reactions.
vs. [Fe(bpy)³]²+ log K = 17.5
Coordination chemistry Binding constant Ligand stability

Application Scenarios


Asymmetric Hydrogenation of Ketones and Imines

The (R)-tert-butyl substituted ligand provides a defined chiral pocket that can induce high enantioselectivity (typically 80–95% ee in model Ru-catalyzed hydrogenations) in the reduction of prochiral substrates, particularly when a sterically demanding tert-butyl group is required to discriminate enantiofaces .

Ethylene Oligomerization with Late Transition Metals

Iron, cobalt, and nickel complexes of 2-oxazoline-1,10-phenanthroline ligands are active catalysts for ethylene oligomerization, with activities reaching up to 3.11 × 10^6 g·mol⁻¹(Ni)·h⁻¹ for nickel complexes . The tert-butyl substituent is expected to modulate the steric environment at the metal center, influencing product selectivity and catalyst lifetime.

Enantioselective Allylic Substitution & Cycloaddition

Chiral oxazoline ligands featuring the phenanthroline backbone have demonstrated utility in Pd-catalyzed allylic alkylation and Cu-catalyzed Diels–Alder reactions, where the combination of the rigid phenanthroline scaffold and the chiral oxazoline unit provides efficient chirality transfer .

Application
Selection Property
Validation Focus
Asymmetric hydrogenation of ketones/imines
Chiral pocket induction by (R)-tert-butyl
Enantioselectivity in prochiral substrate reduction
Ethylene oligomerization (late transition metals)
Steric modulation at metal center
Product selectivity and catalyst lifetime
Allylic substitution / cycloaddition
Rigid phenanthroline-oxazoline scaffold
Chirality transfer efficiency
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